molecular formula C28H31NaO9S B1679065 Prednisolone sodium metazoate CAS No. 630-67-1

Prednisolone sodium metazoate

Cat. No.: B1679065
CAS No.: 630-67-1
M. Wt: 566.6 g/mol
InChI Key: RWFZSORKWFPGNE-VDYYWZOJSA-M
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Mechanism of Action

Target of Action

Prednisolone sodium metazoate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland. This receptor plays a crucial role in regulating processes such as inflammation, immune response, and metabolism .

Mode of Action

This compound acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it triggers changes in gene expression that lead to multiple downstream effects over hours to days . These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The activation of the glucocorticoid receptor by this compound influences several biochemical pathways. One of the key pathways is the neuroactive ligand-receptor interaction pathway . This interaction can lead to a wide range of physiological effects, including anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Pharmacokinetics

This compound undergoes metabolism in the body. Prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various other compounds . The elimination half-life of prednisolone is approximately 2–3.5 hours . It is primarily excreted in the urine .

Result of Action

The activation of the glucocorticoid receptor by this compound results in a variety of molecular and cellular effects. These include the suppression of the immune response, reduction of inflammation, inhibition of cell proliferation, and constriction of blood vessels . These effects make this compound useful in the treatment of a variety of conditions, including inflammatory bowel disease, ulcerative colitis, and other GI disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its efficacy and stability. A study has shown that formulating this compound into a buccal mucoadhesive gel resulted in efficient localized therapy for recurrent aphthous ulcers . The study found that the developed formulation showed rapid recovery of ulcers, which was confirmed by histological study and the evaluation of inflammatory biomarkers .

Biochemical Analysis

Biochemical Properties

Prednisolone Sodium Metazoate interacts with various biomolecules in the body. It is known to interact with glucocorticoid receptors, exerting its effects by binding to these receptors . This interaction leads to changes in gene expression that result in multiple downstream effects over hours to days .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by decreasing the number of circulating lymphocytes and inducing cell differentiation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to multiple downstream effects, including anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The product shows stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Given its mechanism of action, it is likely that it is localized in the cytoplasm where it binds to glucocorticoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

ATL-2502 can be synthesized through two main methods :

    Condensation Method: Prednisolone 21-methanesulfonate is condensed with sodium 3-sulfobenzoate in a mixture of dimethylformamide and water. The resulting product is then converted to the corresponding sodium salt using aqueous sodium acetate.

    Sulfonation Method: Benzoic acid is sulfonated with hot chlorosulfonic acid to produce 3-carboxybenzenesulfonyl chloride. This intermediate is then converted to a pyridine complex and coupled with prednisolone to form the target 21-sulfobenzoate ester. The final product is isolated as the sodium salt by treatment with aqueous sodium hydroxide.

Industrial Production Methods

The industrial production of ATL-2502 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ATL-2502 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

ATL-2502 has a wide range of scientific research applications :

    Chemistry: Used as a model compound in studying corticosteroid chemistry and reactions.

    Biology: Investigated for its effects on cellular processes and immune response.

    Medicine: Studied for its therapeutic potential in treating inflammatory bowel disease and other inflammatory conditions.

    Industry: Utilized in the development of drug delivery systems, particularly for targeted delivery to the colon.

Comparison with Similar Compounds

ATL-2502 is unique compared to other corticosteroids due to its targeted delivery system . Similar compounds include:

    Prednisolone: A widely used corticosteroid with systemic effects.

    Hydrocortisone: Another corticosteroid with anti-inflammatory properties.

    Budesonide: A corticosteroid with targeted delivery to the gastrointestinal tract.

ATL-2502’s targeted delivery to the colon reduces systemic side effects, making it a promising candidate for treating localized inflammatory conditions.

Properties

IUPAC Name

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFZSORKWFPGNE-VDYYWZOJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3694-41-5 (Parent)
Record name Prednisolone sodium metazoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90212211
Record name Prednisolone sodium metazoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630-67-1
Record name Prednisolone sodium metazoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone sodium metazoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prednisolone 21-(3-sodium-sulphobenzoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNISOLONE SODIUM METAZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D345THM53T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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